Chemical structure and properties of 3-Methyl-5,6-dihydro-2H-pyran-2-one
Chemical structure and properties of 3-Methyl-5,6-dihydro-2H-pyran-2-one
An In-Depth Technical Guide to 3-Methyl-5,6-dihydro-2H-pyran-2-one: Structure, Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the α,β-unsaturated δ-lactone scaffold is a recurring motif of significant interest. 3-Methyl-5,6-dihydro-2H-pyran-2-one belongs to this important class of heterocyclic compounds. Its structure, featuring a reactive conjugated system and a stereogenic center, makes it a valuable chiral building block for the synthesis of complex natural products and a promising pharmacophore for drug discovery. This technical guide provides a comprehensive exploration of 3-Methyl-5,6-dihydro-2H-pyran-2-one, delving into its core chemical properties, spectroscopic signature, synthetic methodologies, and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough analysis of its structure and inherent physical properties. 3-Methyl-5,6-dihydro-2H-pyran-2-one is a six-membered ring containing an oxygen atom and a lactone functional group. The placement of a methyl group at the C3 position and the endocyclic double bond between C3 and C4 define its unique reactivity.
The core of its chemical personality lies in the α,β-unsaturated lactone moiety. This arrangement creates an electrophilic center at the β-carbon (C4), making it susceptible to nucleophilic attack via Michael addition. This reactivity is a cornerstone of its utility as a synthon in organic chemistry.
Table 1: Physicochemical Properties of 3-Methyl-5,6-dihydro-2H-pyran-2-one
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 137867-49-3 | [1] |
| IUPAC Name | 3-methyl-5,6-dihydropyran-2-one | |
| Canonical SMILES | CC1=CC(=O)OCC1 | [1] |
| XLogP3 | 1.1 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Note: Some properties are computationally derived.[1]
Spectroscopic Characterization: Elucidating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~6.9 - 7.1 | m | H-4 | Vinylic proton deshielded by the adjacent carbonyl group. |
| ~4.3 - 4.5 | t | H-6 | Methylene protons adjacent to the ring oxygen. |
| ~2.4 - 2.6 | m | H-5 | Methylene protons adjacent to the vinylic carbon and the other methylene group. |
| ~1.9 - 2.0 | s | -CH₃ | Methyl protons on the double bond, showing allylic coupling. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C-2 | Carbonyl carbon of the lactone. |
| ~145 | C-4 | Vinylic carbon deshielded by the carbonyl group. |
| ~125 | C-3 | Vinylic carbon bearing the methyl group. |
| ~68 | C-6 | Carbon adjacent to the ring oxygen. |
| ~28 | C-5 | Aliphatic methylene carbon. |
| ~15 | -CH₃ | Methyl group carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~1720-1740 | C=O (Lactone) | Strong, characteristic stretch for an α,β-unsaturated δ-lactone.[2] |
| ~1640-1660 | C=C (Endocyclic) | Stretch for the carbon-carbon double bond conjugated with the carbonyl. |
| ~2850-3000 | C-H (Aliphatic) | Stretches for the sp³ hybridized C-H bonds of the methylene and methyl groups. |
| ~1200-1250 | C-O (Ester) | Characteristic C-O stretch of the lactone. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of structure. For 3-Methyl-5,6-dihydro-2H-pyran-2-one, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 112. Subsequent fragmentation could involve the loss of CO, CO₂, or the methyl group, providing further structural confirmation.
Synthesis and Mechanistic Insights: A Modern Approach
The efficient synthesis of pyran-2-ones is a topic of considerable interest. While classical methods exist, a modern and powerful strategy for constructing this cyclic system is Ring-Closing Metathesis (RCM).[2][3]
Expertise in Action: Why Choose Ring-Closing Metathesis? The choice of RCM is not arbitrary. It is selected for its superior functional group tolerance, milder reaction conditions compared to many classical cyclization methods, and its reliability in forming six-membered rings. The use of a second-generation Grubbs or Hoveyda-Grubbs catalyst is a deliberate choice to enhance reaction efficiency and improve air/moisture stability, which is a critical consideration for practical laboratory applications.[3]
Caption: Synthetic workflow for 3-Methyl-5,6-dihydro-2H-pyran-2-one via RCM.
Detailed Experimental Protocol: Synthesis via RCM
This protocol is a representative methodology. Researchers should always perform a thorough risk assessment before conducting any new procedure.
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Step 1: Esterification.
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
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Add but-3-en-2-ol followed by triethylamine (1.2 equivalents). Cool the solution to 0 °C in an ice bath.
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Slowly add acryloyl chloride (1.1 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diene ester. This intermediate is often used in the next step without further purification.
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-
Step 2: Ring-Closing Metathesis.
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In a flask equipped with a reflux condenser under an inert atmosphere, dissolve the crude diene ester in degassed anhydrous toluene.
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Add Grubbs' second-generation catalyst (1-3 mol%).
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Heat the mixture to 80-90 °C and reflux for 8-12 hours, monitoring the disappearance of the starting material by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
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Step 3: Purification.
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Concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield 3-Methyl-5,6-dihydro-2H-pyran-2-one as a liquid.[3]
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Chemical Reactivity and Potential Applications
The synthetic accessibility of 3-Methyl-5,6-dihydro-2H-pyran-2-one opens the door to its exploration in various fields, most notably in drug discovery. The 5,6-dihydropyran-2-one scaffold is recognized as a "privileged structure" due to its presence in numerous bioactive natural products.[4]
The primary mode of reactivity is the Michael addition, where the unsaturated lactone acts as an electrophilic acceptor for biological nucleophiles like cysteine residues in proteins. This covalent interaction can lead to the modulation of enzyme activity and cellular signaling pathways, which is a highly sought-after mechanism for therapeutic intervention.[4]
Caption: Mechanism of Michael addition to the α,β-unsaturated lactone system.
Derivatives of the 5,6-dihydropyran-2-one core have demonstrated a wide spectrum of pharmacological activities, including:
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Anticancer Properties: Cytotoxic activity against various cancer cell lines has been reported, attributed to the disruption of cellular processes through covalent modification of key proteins.[4]
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Anti-inflammatory Effects: Potential to modulate inflammatory pathways.
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Antifungal Activity: Efficacy against fungal pathogens.
The presence of the methyl group and the specific substitution pattern in 3-Methyl-5,6-dihydro-2H-pyran-2-one provide a template for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties for drug development.
Safety and Handling
Trustworthiness through Safety: A protocol is only as good as it is safe. While a specific Safety Data Sheet (SDS) for 3-Methyl-5,6-dihydro-2H-pyran-2-one is not widely available, data from closely related compounds like 5,6-Dihydro-2H-pyran-2-one and its isomers can be used to establish prudent handling practices.[5][6][7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Use spark-proof tools and take precautionary measures against static discharge.[5][6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]
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First Aid:
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Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[5]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]
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Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
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Disclaimer: This information is for guidance only. Always consult the most current SDS for any chemical before use.
Conclusion
3-Methyl-5,6-dihydro-2H-pyran-2-one represents more than just a chemical structure; it is a versatile tool for chemical innovation. Its well-defined reactivity, rooted in the α,β-unsaturated lactone system, combined with modern, efficient synthetic routes like RCM, makes it an attractive building block for creating novel molecular architectures. For drug development professionals, its scaffold holds significant promise, echoing the bioactivities of a broad class of related compounds. This guide has laid out the fundamental chemical, spectroscopic, and synthetic principles of this compound, providing a solid, authoritative grounding for researchers poised to explore its full potential.
References
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PubChem. 3-Methyl-5,6-dihydro-2H-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]
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Bellina, F., Ciucci, D., Mannina, L., & Rossi, R. (2002). Selective Synthesis of 5,6‐Disubstituted 3‐Methyl‐2(2H)‐pyranones and 6‐Substituted 3‐Methyl‐2(2H)‐pyranones, Including Fusalanipyrone and Gibepyrone A. European Journal of Organic Chemistry, 2002(15), 2591-2599. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Available from: [Link]
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PubChem. 3,4-Dihydro-6-methyl-2H-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). EP1127886B1 - Synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-2H-pyran-2one.
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NIST. (n.d.). 3,4-Dihydro-6-methyl-2H-pyran-2-one. NIST Chemistry WebBook. Available from: [Link]
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